Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride
Overview
Description
Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is commonly used in various chemical and biological research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride can be synthesized through a multi-step process involving the esterification of 3-amino-2,2-dimethylpropanoic acid with ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted amines or esters.
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary or secondary amines.
Hydrolysis: Formation of 3-amino-2,2-dimethylpropanoic acid and ethanol.
Scientific Research Applications
Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the preparation of pharmaceuticals.
Medicine: Investigated for its potential therapeutic applications and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2,2-dimethylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo hydrolysis to release active intermediates that interact with biological targets, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-2,2-dimethylpropanoate: The non-hydrochloride form of the compound.
3-Amino-2,2-dimethylpropanoic acid: The carboxylic acid form of the compound.
Ethyl 3-amino-2,2-dimethylbutanoate: A similar ester with a longer carbon chain.
Uniqueness
Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is unique due to its specific reactivity and solubility properties conferred by the hydrochloride salt form. This makes it particularly useful in certain chemical and biological applications where solubility and reactivity are critical .
Properties
IUPAC Name |
ethyl 3-amino-2,2-dimethylpropanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-10-6(9)7(2,3)5-8;/h4-5,8H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWROYHPFXYIGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595679 | |
Record name | Ethyl 3-amino-2,2-dimethylpropanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80253-38-9 | |
Record name | Propanoic acid, 3-amino-2,2-dimethyl-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80253-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 135143 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080253389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 80253-38-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135143 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-amino-2,2-dimethylpropanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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